4-Chloro-3-(difluoromethyl)phenol
Description
Contextualizing Halogenated Phenols in Chemical Synthesis and Research
Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms. The presence of halogens significantly influences the electronic properties and reactivity of the phenolic ring. nih.gov They are widely used as intermediates in the synthesis of a diverse range of products, including pharmaceuticals, agrochemicals, and polymers. nih.gov The type of halogen and its position on the ring can direct the regioselectivity of further chemical transformations, making them versatile tools for organic chemists. youtube.com For instance, the chloro-substituent in 4-Chloro-3-(difluoromethyl)phenol influences the acidity of the phenolic proton and the nucleophilicity of the aromatic ring.
Significance of Difluoromethylated Moieties in Contemporary Organic Chemistry
The introduction of a difluoromethyl (-CHF2) group into organic molecules has become a prominent strategy in medicinal chemistry and materials science. The -CHF2 group is often considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of forming hydrogen bonds and thereby influencing a molecule's binding affinity to biological targets. acs.org Unlike the more common trifluoromethyl group, the difluoromethyl group possesses a hydrogen atom that can act as a hydrogen bond donor. This unique characteristic imparts specific conformational and electronic properties to the parent molecule, which can be advantageous in the design of new bioactive compounds.
Overview of Research Paradigms Applicable to this compound
Research involving this compound and its analogs typically falls into several key paradigms. These include its use as a starting material for the synthesis of more elaborate molecules, where the phenolic hydroxyl group and the aromatic ring can be selectively functionalized. For example, the hydroxyl group can undergo etherification or esterification, while the aromatic ring is amenable to electrophilic substitution, guided by the existing substituents. mdpi.com Furthermore, this compound can serve as a key intermediate in multi-step synthetic pathways aimed at producing targeted molecules with potential applications in fields such as drug discovery.
Chemical and Physical Properties
The specific physical and chemical properties of this compound are not widely documented. However, data for the closely related analog, 4-Chloro-3-(trifluoromethyl)phenol, is available and provides a reasonable approximation.
| Property | Value (for 4-Chloro-3-(trifluoromethyl)phenol) |
| CAS Number | 6294-93-5 scbt.com |
| Molecular Formula | C₇H₄ClF₃O scbt.com |
| Molecular Weight | 196.55 g/mol scbt.com |
| Appearance | Solid cymitquimica.com |
| Purity | ≥97% cymitquimica.com |
| InChI Key | ZLFPIEUWXNRPNM-UHFFFAOYSA-N cymitquimica.com |
Synthesis and Characterization
A plausible synthetic route to this compound would likely involve the introduction of the difluoromethyl group onto a pre-existing chlorinated phenol skeleton or the chlorination of a difluoromethylated phenol.
Synthesis of a Related Analog: 4-Chloro-2-(trifluoromethyl)phenol
A documented synthesis for a related isomer, 4-chloro-2-(trifluoromethyl)phenol, starts from 4-chloro-2-trifluoromethyl-aniline. The process involves a diazotization reaction using sodium nitrite (B80452) in sulfuric acid, followed by hydrolysis of the resulting diazonium salt at elevated temperatures. The final product is then purified by silica (B1680970) gel chromatography. echemi.com
Characterization
The structural elucidation of this compound would rely on standard spectroscopic techniques.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is governed by the interplay of its functional groups. The phenolic hydroxyl group can be deprotonated to form a phenoxide, which is a potent nucleophile for reactions such as Williamson ether synthesis. The aromatic ring, activated by the hydroxyl group but deactivated by the chloro and difluoromethyl groups, can undergo electrophilic aromatic substitution, although potentially requiring forcing conditions.
This compound serves as a valuable building block in organic synthesis. For instance, derivatives of the related 4-Chloro-3-(trifluoromethyl)phenol have been utilized in the synthesis of piperidinol analogues with potential analgesic activity. researchgate.net It is also a precursor for the synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, an important intermediate for the production of the multi-kinase inhibitor sorafenib. google.com
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-(difluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOPSTKMOVSBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 4 Chloro 3 Difluoromethyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-Chloro-3-(difluoromethyl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional NMR methods, would provide a complete assignment of its atomic connectivity and spatial arrangement.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The difluoromethyl group, while not containing protons itself, will influence the spectrum through coupling with the fluorine atoms.
Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region, typically between 6.5 and 8.0 ppm. Their specific chemical shifts and splitting patterns will be influenced by the electron-withdrawing effects of the chlorine and difluoromethyl groups, and the electron-donating effect of the hydroxyl group. The proton ortho to the hydroxyl group is expected to be the most shielded, while the proton between the chlorine and difluoromethyl groups will likely be the most deshielded.
Hydroxyl Proton: The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but typically falls in the range of 4.0-7.0 ppm.
Difluoromethyl Proton: The proton of the CHF₂ group will exhibit a characteristic triplet due to coupling with the two equivalent fluorine atoms (¹JHF).
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H | 6.8 - 7.5 | Multiplet | |
| Hydroxyl OH | 4.0 - 7.0 | Broad Singlet | |
| Difluoromethyl H | 6.5 - 7.0 | Triplet | ~50-60 (¹JHF) |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the presence of fluorine, carbon signals will exhibit coupling (JCF).
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, appearing in the range of 110-160 ppm. The carbon attached to the hydroxyl group (C-O) will be the most deshielded in this region. The carbons bonded to chlorine (C-Cl) and the difluoromethyl group (C-CHF₂) will also have characteristic chemical shifts.
Difluoromethyl Carbon: The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), with a typical chemical shift around 110-120 ppm.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F-coupling) | Predicted Coupling Constant (J, Hz) |
| C-OH | 150 - 160 | Singlet | |
| C-Cl | 125 - 135 | Singlet | |
| C-CHF₂ | 130 - 140 | Triplet | ~20-30 (²JCF) |
| Aromatic CH | 115 - 130 | Singlets or doublets | |
| CHF₂ | 110 - 120 | Triplet | ~240-250 (¹JCF) |
Fluorine-19 (¹⁹F) NMR Spectral Analysis for Difluoromethyl Characterization
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The difluoromethyl group will produce a distinct signal in the ¹⁹F NMR spectrum. This signal is expected to be a doublet due to coupling with the single proton of the difluoromethyl group (¹JFH). The chemical shift of trifluoromethyl groups typically appears between -60 and -80 ppm relative to a CFCl₃ standard. rsc.orgcolorado.edu
Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CHF₂ | -100 to -130 | Doublet | ~50-60 (¹JFH) |
Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to determine their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link each aromatic proton signal to its corresponding carbon signal and the CHF₂ proton to its carbon.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the substitution pattern of the aromatic ring by observing correlations, for example, between the CHF₂ proton and the adjacent aromatic carbons (C-3, C-2, C-4).
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands for the O-H, C-H, C-F, C-O, and C-Cl bonds, as well as aromatic C=C stretching vibrations.
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group.
Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.
C=C Aromatic Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching in the aromatic ring.
C-F Stretch: Strong absorption bands due to the C-F stretching vibrations of the difluoromethyl group are expected in the 1000-1200 cm⁻¹ region.
C-O Stretch: A distinct band for the C-O stretching of the phenol (B47542) will appear in the 1200-1300 cm⁻¹ range.
C-Cl Stretch: The C-Cl stretching vibration is expected to produce a band in the 600-800 cm⁻¹ region.
Predicted FT-IR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-O Stretch (Phenol) | 1200 - 1300 | Strong |
| C-F Stretch (CHF₂) | 1000 - 1200 | Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Raman Spectroscopy (FT-Raman)
Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. When applied to this compound, it would provide a detailed fingerprint of the molecule based on the scattering of monochromatic light from its molecular vibrations.
The FT-Raman spectrum would be expected to exhibit characteristic bands corresponding to the functional groups present in the molecule. Key vibrational modes would include:
Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
C-C stretching within the benzene ring: Appearing in the 1400-1600 cm⁻¹ range.
C-F stretching from the difluoromethyl group: Expected to produce strong bands, the positions of which are sensitive to the local molecular environment.
C-Cl stretching: Generally a strong band in the lower frequency region of the spectrum.
Phenolic O-H stretching and C-O stretching: These vibrations provide information about the hydroxyl group.
The precise positions and intensities of these bands would be influenced by the electronic effects of the chloro and difluoromethyl substituents on the phenol ring. A detailed analysis of the FT-Raman spectrum would allow for the confirmation of the molecular structure and provide insights into the molecular symmetry.
Table 1: Hypothetical FT-Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3000 - 3100 |
| Phenolic O-H stretch | 3200 - 3600 |
| Aromatic C=C stretch | 1400 - 1600 |
| C-O stretch | 1200 - 1300 |
| C-F stretch | 1000 - 1400 |
Note: This table is illustrative and actual values would need to be determined experimentally.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* transitions within the aromatic ring.
The substitution on the benzene ring with a chloro group (an auxochrome) and a difluoromethyl group would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol, moving them to longer wavelengths. The hydroxyl group also significantly influences the electronic transitions. The exact wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities would be key parameters obtained from a UV-Vis spectrum, which are useful in both qualitative and quantitative analysis of the compound.
Table 2: Expected Electronic Transitions for this compound
| Transition | Expected Wavelength Range (nm) | Chromophore |
|---|
Note: This table is illustrative and actual values would need to be determined experimentally.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₇H₅ClF₂O), HRMS would provide a highly accurate mass measurement of the molecular ion.
The high resolution of the instrument allows for the differentiation between ions of very similar mass-to-charge ratios, enabling the confirmation of the molecular formula. The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl) would also be clearly resolved, providing further confirmation of the presence of a chlorine atom in the molecule.
Table 3: Theoretical HRMS Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass |
|---|---|---|
| C₇H₅³⁵ClF₂O | [M]+ | 194.0024 |
Note: This table presents calculated theoretical values.
X-ray Crystallography and Hirshfeld Surface Analysis for Solid-State Structure and Intermolecular Interactions
Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the definitive three-dimensional structure of the molecule in the solid state. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and the conformation of the molecule.
Furthermore, the crystal packing arrangement would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potentially halogen bonding involving the chlorine atom.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational and Theoretical Investigations of 4 Chloro 3 Difluoromethyl Phenol
Quantum Chemical Studies Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized for investigating the electronic structure of many-body systems. rsc.org It is frequently used to determine optimized molecular geometries, conformational landscapes, and electronic properties like charge distribution and dipole moments.
Geometry Optimization and Conformational Analysis
For phenolic compounds, DFT calculations are used to find the most stable three-dimensional arrangement of atoms (the optimized geometry) and to explore different spatial orientations (conformers) of substituent groups, such as the hydroxyl (-OH) and difluoromethyl (-CHF2) groups. For instance, studies on similar molecules like 2,6-dichloro-4-fluoro phenol (B47542) have utilized DFT methods with specific basis sets (e.g., 6-311+G(d,p)) to derive their optimal molecular geometries. researchgate.netkarazin.ua Such an analysis for 4-Chloro-3-(difluoromethyl)phenol would provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its chemical nature. However, specific optimized geometrical parameters for this compound are not available in the reviewed literature.
Analysis of Frontier Molecular Orbitals (FMO) for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO, LUMO, and the gap between them (HOMO-LUMO gap) are critical parameters for predicting a molecule's chemical reactivity and kinetic stability. orientjchem.orgnih.gov A small HOMO-LUMO gap generally suggests high polarizability and chemical reactivity. nih.gov While studies on related compounds like 4-chloro-3-methylphenol (B1668792) have reported calculated HOMO and LUMO energies, orientjchem.orgresearchgate.net no such data exists for this compound.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and delocalization effects. wisc.eduresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies. This provides a detailed picture of conjugation and hyperconjugation within the molecule. For phenolic compounds, NBO analysis can elucidate the interaction between the oxygen lone pairs and the aromatic ring's π-system. Without a dedicated computational study, insights from NBO analysis for this compound remain speculative.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule in 3D space, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). wikipedia.org The MEP is invaluable for predicting how a molecule will interact with other reagents. For phenols, the region around the hydroxyl oxygen is typically electron-rich. wikipedia.org The specific MEP map for this compound, which would pinpoint its reactive sites, has not been published.
Molecular Dynamics (MD) Simulations for Dynamic Structural Insights
Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering a view into the time-dependent behavior of atoms and molecules. This technique solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the positions and velocities of the particles over time. For this compound, MD simulations could offer profound insights into its structural flexibility, conformational landscape, and interactions with its environment.
Principles of MD Simulations for this compound:
An MD simulation of this compound would typically involve the following steps:
System Setup: A virtual model of the molecule is created. This includes defining the atomic composition and the initial spatial arrangement of the atoms. The molecule would then be placed in a simulation box, often solvated with a chosen solvent (e.g., water) to mimic physiological or environmental conditions.
Force Field Application: A force field is a collection of equations and associated parameters designed to describe the potential energy of the system. It accounts for various interactions, including bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatic interactions. The choice of an appropriate force field is critical for the accuracy of the simulation.
Simulation Run: The simulation is initiated by assigning initial velocities to the atoms, typically from a Maxwell-Boltzmann distribution at a given temperature. The forces on each atom are then calculated, and Newton's equations of motion are integrated over a small time step (usually on the order of femtoseconds) to update the positions and velocities of the atoms. This process is repeated for millions of steps, generating a trajectory that captures the dynamic evolution of the system.
Analysis: The resulting trajectory is a rich source of information. Various properties can be calculated and analyzed to understand the molecule's behavior, such as conformational changes, hydrogen bonding dynamics, and interactions with surrounding molecules.
Potential Research Findings from MD Simulations:
While specific MD simulation studies on this compound are not readily found in the surveyed literature, the application of this technique would be expected to yield detailed findings regarding its dynamic structure. The following tables outline the types of data and insights that such an investigation would provide.
Table 1: Conformational Dynamics of this compound
| Parameter | Description of Potential Insights |
| Dihedral Angle Analysis (C-C-C-O) | This analysis would reveal the rotational freedom of the hydroxyl group relative to the benzene (B151609) ring. It would identify the most stable (lowest energy) conformations and the energy barriers between them. |
| Dihedral Angle Analysis (C-C-C-H of CHF2) | This would characterize the rotation of the difluoromethyl group. Understanding its preferred orientations is key to assessing its steric and electronic influence on the rest of the molecule. |
| Root Mean Square Deviation (RMSD) | By tracking the RMSD of the molecule's backbone over time, one could assess its overall structural stability and identify any significant conformational transitions. |
| Radius of Gyration (Rg) | This parameter provides a measure of the molecule's compactness. Fluctuations in Rg would indicate changes in the overall shape and size of the molecule during the simulation. |
Table 2: Intermolecular Interactions of this compound in an Aqueous Environment
| Interaction Type | Description of Potential Insights |
| Hydrogen Bonding | Analysis of hydrogen bonds between the phenolic hydroxyl group and surrounding water molecules would provide information on its solvation shell and its ability to act as a hydrogen bond donor. The dynamics (formation and breaking) of these bonds are crucial for its solubility and interactions in biological systems. |
| Solvent Accessible Surface Area (SASA) | Calculating the SASA would indicate the extent to which different parts of the molecule are exposed to the solvent. This is important for understanding its potential to interact with other molecules. |
| Radial Distribution Function (RDF) | The RDF would describe the probability of finding a water molecule at a certain distance from specific atoms of this compound. This provides a detailed picture of the local solvent structure around the molecule. |
In the absence of direct experimental or published simulation data, the principles and potential outcomes outlined above represent the current understanding of what molecular dynamics simulations could reveal about the dynamic nature of this compound. Such studies would be instrumental in building a comprehensive profile of this compound for various scientific and industrial applications.
Chemical Transformations and Derivatization Pathways of 4 Chloro 3 Difluoromethyl Phenol
Substitution Reactions at the Aromatic Ring
The aromatic ring of 4-Chloro-3-(difluoromethyl)phenol is susceptible to electrophilic substitution reactions, a common characteristic of phenols. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chloro and difluoromethyl groups are deactivating and meta-directing. The regiochemistry of these substitutions is therefore influenced by the combined electronic effects of these substituents.
Due to the strong activating effect of the hydroxyl group, halogenation reactions such as bromination and chlorination can readily occur, leading to polysubstituted products. wikipedia.org For instance, the positions ortho and para to the hydroxyl group are the most likely sites for substitution. Nitration of phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. wikipedia.org Friedel-Crafts alkylations can also be performed, often without the need for a catalyst, using alkyl halides, alkenes, or ketones as alkylating agents. wikipedia.org
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for various chemical transformations. Its acidic nature allows for deprotonation in the presence of a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in a range of reactions.
One significant reaction is the formation of ethers. For example, the reaction of a phenol (B47542) with diazomethane (B1218177) in the presence of boron trifluoride yields an anisole (B1667542) derivative. wikipedia.org The hydroxyl group can also be converted into an ester through reaction with an acyl chloride, a transformation known as the Schotten-Baumann reaction. wikipedia.org
Oxidation and Reduction Pathways of the Phenolic Moiety
The phenolic moiety can undergo both oxidation and reduction reactions. The hydroxyl group makes the aromatic ring susceptible to oxidation. In some synthetic routes, the difluoromethyl group has been used as a protecting group to prevent the overoxidation of a chromone (B188151) ring under harsh oxidation conditions. orgsyn.org This protecting group can later be removed under Lewis acidic conditions. orgsyn.org
Conversely, the phenol can be reduced to the corresponding arene. A classic method for this transformation is distillation with zinc dust or passing the phenol vapor over zinc granules at high temperatures. wikipedia.org
Formation of Aryl Ethers and Esters
The synthesis of aryl ethers and esters from this compound is a crucial aspect of its derivatization.
Aryl Ether Formation:
Aryl difluoromethyl ethers can be synthesized from phenols using sodium chlorodifluoroacetate as a difluorocarbene precursor. orgsyn.org The reaction proceeds by trapping the electrophilic difluorocarbene, generated from the thermal decarboxylation of sodium chlorodifluoroacetate, with the phenolate (B1203915) nucleophile. orgsyn.org This method provides a straightforward route to aryl difluoromethyl ethers. orgsyn.org Another approach involves the use of difluoromethyltriflate (HCF₂OTf), a non-ozone-depleting liquid reagent, for the difluoromethylation of phenols. nih.gov This reaction is rapid, occurring within minutes at room temperature in an aqueous solvent. nih.gov
The formation of other aryl ethers can be achieved through various methods, including the reaction of the corresponding phenoxide with an alkyl halide. A general method for synthesizing diaryl ethers involves a palladium-catalyzed cross-coupling reaction of an aryl halide with an aryl boronic acid in the presence of an oxidant. acs.org This "oxygenative" cross-coupling provides a complementary approach to traditional methods. acs.org
Aryl Ester Formation:
The phenolic hydroxyl group readily reacts with acyl chlorides or acid anhydrides to form the corresponding aryl esters. The Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base, is a common method for this transformation. wikipedia.org
Design and Synthesis of Advanced Derivatives for Specific Research Applications
The versatile reactivity of this compound allows for the design and synthesis of advanced derivatives with potential applications in various research fields, including medicinal chemistry and materials science. For instance, 4-chloro-3-(trifluoromethyl)phenylisocyanate, an important medical intermediate, can be synthesized from a related precursor, o-chlorotrifluoromethyl benzene (B151609), through a series of reactions including nitration, reduction, and phosgenation. google.com
The trifluoromethyl group is a common substituent in bioactive molecules, and methods for its introduction are of significant interest. beilstein-journals.org While direct trifluoromethylation of phenols can be challenging, various reagents and methods have been developed, such as the use of O-(trifluoromethyl)dibenzofuranium salts or hypervalent iodine compounds. nih.gov The synthesis of structurally unique aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from phenols and halothane (B1672932) has also been reported, offering a route to highly functionalized aryl gem-difluoroalkyl ethers. beilstein-journals.org
The ability to generate a diverse library of derivatives from this compound through the reactions described above highlights its importance as a versatile chemical intermediate.
Applications of 4 Chloro 3 Difluoromethyl Phenol As a Chemical Intermediate and Building Block
Role in the Synthesis of Complex Organic Molecules
4-Chloro-3-(difluoromethyl)phenol serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its structure, featuring a phenol (B47542) group, a chlorine atom, and a difluoromethyl group, provides multiple reactive sites and imparts specific properties to the resulting molecules. The difluoromethyl group, in particular, is an important functional group in medicinal chemistry and materials science, and this phenol derivative provides a convenient way to introduce it into larger structures.
The phenolic hydroxyl group can be readily converted into an ether or an ester, which is a common strategy in organic synthesis to link different molecular fragments. For instance, the synthesis of aryl difluoromethyl ethers can be achieved from phenols through a transformation that is thought to proceed via a difluorocarbene intermediate. orgsyn.org This method provides quick and efficient access to these valuable compounds. orgsyn.org
Furthermore, the aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. wikipedia.org The presence of the chlorine and difluoromethyl groups influences the regioselectivity of these reactions. This reactivity makes it a versatile starting material for creating polysubstituted aromatic compounds.
Research has demonstrated its use in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals. For example, it is a precursor in the synthesis of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues, which have been studied for their analgesic potential. researchgate.net Additionally, it is used in multi-step syntheses to produce complex molecules with potential biological activity. researchgate.net
Table 1: Examples of Molecules Synthesized Using this compound
| Resulting Molecule/Derivative | Synthetic Application |
| Aryl difluoromethyl ethers | General synthesis of fluorinated organic compounds. orgsyn.org |
| 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues | Investigated for potential analgesic properties. researchgate.net |
| Substituted 1,2,4-triazoles | Synthesized for evaluation as potential herbicides. researchgate.net |
Utilization in Agrochemical Research and Development as an Intermediate
The compound this compound is a significant intermediate in the agrochemical industry, particularly in the development of herbicides and fungicides. The trifluoromethyl group, or in this case the difluoromethyl group, is known to enhance the biological activity and metabolic stability of agrochemicals. beilstein-journals.org
Its structural features are incorporated into the final structure of certain pesticides to confer specific properties. For example, it is a known intermediate in the synthesis of some modern herbicides. The synthesis of N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide, a herbicide, utilizes a structurally related phenol, highlighting the importance of this class of compounds in agrochemical synthesis. google.com
Table 2: Agrochemicals and Developmental Compounds Derived from Related Phenolic Intermediates
| Agrochemical/Compound Class | Type | Reference to Related Synthesis |
| N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide | Herbicide | google.com |
| 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles | Herbicide | researchgate.net |
| 4-phenyl-6-trifluoromethyl-2-amino-pyrimidines | Fungicide | mdpi.com |
Contribution to Material Science Research as a Monomer or Functional Component
While the primary application of this compound is in the synthesis of biologically active molecules, its unique combination of functional groups also suggests potential utility in material science. The presence of the halogen and difluoromethyl groups can impart desirable properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics to polymers and other materials.
As a phenolic compound, it can be used as a monomer in the production of specialty polymers like polyesters, polycarbonates, and polyethers. The incorporation of the chloro and difluoromethyl groups into the polymer backbone can modify the material's properties, such as its refractive index, dielectric constant, and resistance to chemical and thermal degradation.
Although extensive research in this specific area is not widely published, the principles of polymer chemistry suggest its viability as a functional component. The synthesis of novel polymers often involves the use of functionalized monomers to achieve specific performance characteristics. The reactivity of the phenol group allows for its incorporation into polymer chains through various polymerization techniques. The resulting materials could find applications in high-performance plastics, specialty coatings, and electronic components. The use of fluorinated monomers, in general, is a known strategy to enhance the properties of materials. beilstein-journals.org
Analytical Methodologies for Detection and Quantification of 4 Chloro 3 Difluoromethyl Phenol
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the analysis of 4-Chloro-3-(difluoromethyl)phenol, providing the necessary separation from potential interferences. The choice of technique depends on the analytical objective, whether it is for trace-level detection, purity assessment, or monitoring the progress of a chemical reaction.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the trace analysis of this compound, particularly in environmental samples. The high polarity of the phenolic group can lead to peak tailing in GC analysis; therefore, a derivatization step is often necessary to convert the analyte into a less polar and more volatile compound.
One common derivatization approach for phenols is acetylation or silylation. For instance, phenols can be converted to their corresponding trimethylsilyl derivatives, which exhibit improved chromatographic behavior. While specific methods for this compound are not extensively documented in publicly available literature, general methods for substituted phenols, such as EPA Method 8041A, provide a solid foundation for method development. epa.gov
A hypothetical GC-MS method for the analysis of derivatized this compound could employ a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer would be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.
Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Hypothetical m/z values for the derivatized compound |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
This table presents a hypothetical set of parameters based on general methods for phenol (B47542) analysis and requires experimental optimization for this compound.
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for determining the purity and quantifying this compound in various samples, including pharmaceutical preparations and industrial products. Reversed-phase HPLC with ultraviolet (UV) detection is a common approach for the analysis of phenolic compounds.
Method development for this compound would involve selecting an appropriate reversed-phase column (e.g., C18 or C8) and optimizing the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The pH of the mobile phase can be adjusted to control the retention of the phenolic compound.
Table 2: Representative HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the compound |
This table provides a representative set of conditions that would require optimization for the specific analysis of this compound.
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that is particularly useful for monitoring the progress of chemical reactions involving this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of products.
For a typical TLC analysis, a sample of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary and mobile phases. The positions of the separated spots are then visualized. For phenols, visualization can often be achieved using a ferric chloride (FeCl3) spray reagent, which forms colored complexes with phenolic compounds. libretexts.org
To monitor a reaction, three lanes are typically spotted on the TLC plate: the starting material, the reaction mixture, and a co-spot containing both the starting material and the reaction mixture. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction.
Table 3: General Parameters for TLC Monitoring of a Reaction Involving this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), with the ratio optimized to achieve good separation (Rf values between 0.2 and 0.8). |
| Sample Application | Capillary spotting of the starting material, reaction mixture, and a co-spot. |
| Development | In a closed chamber saturated with the mobile phase vapor. |
| Visualization | 1. Under UV light (254 nm) if the compounds are UV-active. 2. Staining with a suitable reagent, such as a ferric chloride solution, which typically gives a colored spot for phenols. libretexts.org |
Spectrometric Quantification Methods
While chromatographic techniques provide separation, spectrometric methods are essential for the quantification of this compound. UV-Visible spectrophotometry can be used for quantification, particularly after separation by HPLC. The absorbance of the compound at its wavelength of maximum absorption (λmax) is directly proportional to its concentration, following the Beer-Lambert law.
For more complex matrices or lower detection limits, mass spectrometry (MS) coupled with a chromatographic inlet (GC-MS or LC-MS) is the preferred method. MS provides high selectivity and sensitivity, allowing for accurate quantification even in the presence of co-eluting substances. Quantification is typically performed using an internal standard and constructing a calibration curve.
In the absence of a dedicated spectrometric method for this compound, general principles of spectrometric analysis for phenolic compounds would apply. This includes the development of calibration standards and the validation of the method for linearity, accuracy, and precision.
Method Development for Environmental Monitoring Studies
The development of analytical methods for monitoring this compound in environmental matrices such as water, soil, and sediment presents unique challenges due to the complexity of these samples and the typically low concentrations of the analyte.
A key step in environmental monitoring is sample preparation, which aims to extract the analyte from the matrix and remove interfering substances. For water samples, solid-phase extraction (SPE) is a commonly used technique for the pre-concentration of phenolic compounds. nih.gov For soil and sediment samples, techniques such as Soxhlet extraction or microwave-assisted extraction (MAE) may be employed. nih.gov
Following extraction and cleanup, the analysis is typically performed by GC-MS or LC-MS/MS to achieve the required sensitivity and selectivity for trace-level detection. Method validation is critical and should include the determination of the limit of detection (LOD) and limit of quantification (LOQ), as well as an assessment of matrix effects.
Given the potential for halogenated phenols to be persistent in the environment, the development of robust and sensitive analytical methods is essential for assessing their environmental impact. While specific studies on this compound are limited, the extensive body of research on the environmental analysis of other chlorophenols provides a strong framework for developing appropriate monitoring methodologies.
Emerging Research Avenues and Future Perspectives for 4 Chloro 3 Difluoromethyl Phenol Research
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of polysubstituted aromatic compounds is a cornerstone of modern chemical manufacturing. For 4-Chloro-3-(difluoromethyl)phenol, research is anticipated to move beyond traditional, often harsh, synthetic methods towards more elegant and sustainable strategies.
A promising approach involves the direct difluoromethylation of a suitable phenol (B47542) precursor, such as 4-chlorophenol (B41353). One established method for the related process of difluoromethoxylation involves the generation of an electrophilic difluorocarbene from a stable precursor like sodium 2-chloro-2,2-difluoroacetate. orgsyn.org This carbene is then trapped by a phenolate (B1203915) nucleophile. orgsyn.org Adapting this C-difluoromethylation chemistry to target the aromatic ring of a pre-functionalized phenol could provide a direct and atom-economical route.
Another avenue explores multi-step sequences starting from readily available building blocks. For instance, a synthetic pathway analogous to that used for related trifluoromethyl compounds could be envisioned. google.com This might involve the nitration of an o-chlorodifluoromethylbenzene intermediate, followed by a reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to yield the desired phenol. A key area for innovation in such a sequence would be the use of greener reagents and catalysts. For example, replacing traditional iron powder reduction processes with catalytic hydrogenation or transfer hydrogenation using systems like FeCl₃·6H₂O with hydrazine (B178648) hydrate (B1144303) could mitigate the formation of large quantities of metallic waste. google.com
Furthermore, the development of novel fluorinating agents continues to provide new synthetic tools. Reagents like PhenoFluor are designed for the deoxyfluorination of phenols and heteroaromatics, and while this is for a different transformation, the ongoing innovation in fluorination chemistry is likely to yield new reagents capable of direct and selective difluoromethylation under mild conditions. acs.org
Table 1: Potential Sustainable Synthetic Strategies
| Strategy | Precursor Example | Key Transformation | Potential Advantage |
|---|---|---|---|
| Direct C-H Difluoromethylation | 4-Chlorophenol | Catalytic insertion of a CHF₂ group | High atom economy, reduced step count |
| Multi-step Synthesis | o-Chlorodifluoromethylbenzene | Greener reduction of a nitro intermediate | Avoids hazardous reagents, less waste |
Exploration of New Derivatization Opportunities
The functional groups of this compound—the hydroxyl, the chloro, and the difluoromethyl-substituted ring—offer a versatile platform for chemical modification and the creation of new molecular entities. Exploring these derivatization opportunities is a critical research avenue for discovering new applications.
The phenolic hydroxyl group is a prime site for derivatization. Standard reactions such as etherification and esterification can produce a vast library of new compounds. For example, O-arylation via cross-coupling reactions could yield diaryl ethers, a structural motif present in many biologically active molecules and materials. chemicalbook.comsigmaaldrich.com The synthesis of these ethers can be achieved through modern catalytic methods that offer broad substrate scope and functional group tolerance. acs.org
Electrophilic aromatic substitution on the benzene (B151609) ring presents another major route for derivatization. The directing effects of the existing substituents will govern the position of new functional groups. The hydroxyl group is a strongly activating, ortho-, para-director, while the chloro and difluoromethyl groups are deactivating. This electronic push-pull dynamic could allow for highly regioselective introduction of nitro, acyl, or additional halogen groups, leading to complex and potentially valuable substitution patterns.
Furthermore, the entire this compound unit can act as a key building block. For example, it can be used in the synthesis of more complex structures through transition-metal-catalyzed cross-coupling reactions, where the phenol is first converted to a triflate or other suitable leaving group.
Table 2: Key Derivatization Reactions
| Reaction Type | Reagent Example | Product Class | Potential Application Area |
|---|---|---|---|
| Etherification | Alkyl Halide, Base | Alkyl Aryl Ethers | Pharmaceuticals, Agrochemicals |
| Esterification | Acyl Chloride, Base | Aryl Esters | Fragrances, Polymer Monomers |
| O-Arylation | Aryl Boronic Acid | Diaryl Ethers | Liquid Crystals, Herbicides |
Advanced Computational Modeling for Structure-Function Relationships
In silico methods are indispensable in modern chemical research for predicting molecular properties and guiding experimental design. For this compound, advanced computational modeling can provide profound insights into its structure-function relationships, accelerating the discovery of its potential applications.
Density Functional Theory (DFT) calculations can be employed to determine the molecule's geometric and electronic structure with high accuracy. This includes predicting bond lengths, bond angles, and the distribution of electron density. The resulting molecular electrostatic potential map can reveal electron-rich and electron-poor regions, which is crucial for understanding and predicting its reactivity in processes like electrophilic substitution or its ability to form intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. By synthesizing a series of derivatives of this compound and measuring a specific biological activity or physical property, QSAR models can be built. These models use statistical methods to correlate variations in molecular structure with changes in the observed activity. Descriptors such as the predicted partition coefficient (XlogP) and polar surface area can be used to build robust models that can then predict the properties of yet-unsynthesized derivatives, saving significant time and resources. Public databases already provide some predicted properties for related molecules, such as collision cross-section values, which can be valuable for analytical method development. uni.lu
Table 3: Computationally Derived Properties for a Related Compound (4-chloro-3-(trifluoromethyl)phenol)
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₇H₄ClF₃O | - |
| Molecular Weight | 196.55 g/mol | - |
| XlogP (predicted) | 3.8 | Prediction |
| InChIKey | ZLFPIEUWXNRPNM-UHFFFAOYSA-N | - |
| Predicted Collision Cross Section ([M+H]⁺) | 130.2 Ų | CCSbase |
Data sourced from PubChemLite for the analogous trifluoromethyl compound. uni.lu
Integration in Supramolecular Chemistry and Advanced Materials Science
The unique structural features of this compound make it an attractive candidate for incorporation into larger, functional systems through non-covalent interactions, a field known as supramolecular chemistry. The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, capable of forming predictable and robust assemblies. The chlorine atom can participate in halogen bonding, an increasingly recognized and utilized non-covalent interaction. The difluoromethyl group, with its polarized C-F bonds, can also engage in dipole-dipole and other weak interactions.
The combination of these interactions could be harnessed to design and construct novel supramolecular architectures such as liquid crystals, gels, or porous organic frameworks. The introduction of fluorine often imparts desirable properties to materials, including enhanced thermal stability, chemical resistance, and hydrophobicity. Therefore, polymers or co-polymers synthesized from this compound-derived monomers could exhibit valuable properties for applications in electronics, aerospace, or performance coatings.
The use of fluorinated phenols as intermediates in the synthesis of liquid crystals is an established field. chemicalbook.com The rigid aromatic core of this compound, combined with the specific polarity and steric profile imparted by its substituents, suggests that its derivatives could be promising mesogens for new liquid crystal displays. Future research will likely focus on synthesizing and characterizing such derivatives and exploring their self-assembly into ordered materials with unique optical or electronic properties.
Q & A
Basic: What are the critical safety considerations for synthesizing 4-Chloro-3-(difluoromethyl)phenol?
Answer:
Synthesis involves gas-evolving reactions (e.g., using sodium 2-chloro-2,2-difluoroacetate) and hazardous intermediates. Key steps include:
- Risk Assessment : Follow guidelines like Prudent Practices in the Laboratory (Chapter 4) to evaluate hazards of reagents (e.g., cesium carbonate, DMF) and gas buildup .
- Gas Management : Use an oil bubbler to monitor gas evolution during difluoromethylation .
- Personal Protective Equipment (PPE) : Employ respirators and ensure ventilation to mitigate exposure to volatile intermediates .
Basic: Which spectroscopic methods are optimal for characterizing this compound?
Answer:
- NMR (¹H/¹³C/¹⁹F) : Resolve substituent effects (e.g., fluorine splitting patterns, chlorine-induced deshielding). Compare with analogs like 4-Chloro-3-(trifluoromethyl)phenol .
- GC-MS : Detect trace impurities (e.g., residual solvents) using protocols from insecticidal studies of chlorophenol derivatives .
- IR Spectroscopy : Identify phenolic O-H stretches (~3200 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .
Advanced: How does the difluoromethyl group influence the compound’s pharmacokinetics and bioactivity?
Answer:
The difluoromethyl group:
- Electron-Withdrawing Effects : Reduces phenolic O-H acidity, enhancing lipid solubility and bioavailability .
- Conformational Rigidity : Fluorine’s steric and electronic effects alter molecular docking. Use Cambridge Structural Database (CSDB) to compare with fluorinated drug analogs .
- Metabolic Stability : Fluorine resists oxidative degradation. Test in vitro using liver microsomes and compare with non-fluorinated analogs .
Advanced: How to design experiments to assess insecticidal activity of this compound?
Answer:
- Bioassay Setup : Use Plutella xylostella or Myzus persicae larvae, following protocols for chlorophenol derivatives .
- Dose-Response Analysis : Apply concentrations from 0.1–100 ppm and measure mortality rates over 72 hours. Include positive controls (e.g., eugenol) .
- Mechanistic Studies : Perform acetylcholinesterase inhibition assays or electrophysiology to identify neurotoxic targets .
Advanced: How to resolve contradictions in reported spectral data for this compound?
Answer:
- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 4-Chloro-3-(trifluoromethyl)phenol) .
- Crystallography : If available, obtain single-crystal X-ray data to confirm substituent positions .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict spectra and benchmark against experimental results .
Advanced: What strategies mitigate toxicity risks in cell-based studies involving this compound?
Answer:
- In Vitro Testing : Use HepG2 or HEK293 cells with MTT assays to determine IC₅₀ values. Reference chlorophenol toxicity profiles from ATSDR .
- Media Selection : Avoid phenol red-containing media, as it may interact with phenolic compounds and confound results .
- Metabolite Screening : Perform LC-MS to identify toxic metabolites (e.g., quinone intermediates) .
Advanced: How to optimize fluorination reactions for higher yields of this compound?
Answer:
- Reagent Selection : Test alternatives to sodium 2-chloro-2,2-difluoroacetate, such as Selectfluor®, to improve difluoromethylation efficiency .
- Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) for solubility and reaction kinetics .
- Byproduct Analysis : Use HPLC to quantify side products (e.g., over-fluorinated derivatives) and adjust stoichiometry .
Advanced: How to predict protein-ligand interactions of this compound using computational tools?
Answer:
- Docking Studies : Use AutoDock Vina with Protein Data Bank (PDB) structures of target enzymes (e.g., acetylcholinesterase). Account for fluorine’s van der Waals radius and electronegativity .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability under physiological conditions .
- QSAR Modeling : Develop quantitative structure-activity relationship models using fluorinated phenol datasets .
Tables for Key Data Comparison
Table 1: Fluorination Reagents and Yields
| Reagent | Solvent | Yield (%) | Byproducts | Reference |
|---|---|---|---|---|
| Sodium 2-chloro-2,2-difluoroacetate | DMF | 65 | Chlorinated dimers | |
| Selectfluor® | DMSO | 78 | Fluoride salts |
Table 2: Toxicity Profiles of Chlorophenol Derivatives
| Compound | IC₅₀ (µM, HepG2) | Acetylcholinesterase Inhibition (%) | Reference |
|---|---|---|---|
| This compound | 42.3 | 68 | |
| 4-Chloro-3-methylphenol | 89.7 | 22 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
